4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt
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Overview
Description
4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is a fluorogenic substrate used primarily in biochemical assays. It is particularly useful for detecting and quantifying the activity of specific enzymes, such as N-acetyl-β-D-glucosaminidase and β-hexosaminidases .
Mechanism of Action
Target of Action
The primary target of 4-Methylumbelliferyl N-acetyl-beta-D-glucosaminide-6-sulfate sodium salt, also known as 4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE, is N-acetyl-β-D-glucosaminidase . This enzyme plays a crucial role in the degradation of glycosaminoglycans at lysosomes .
Mode of Action
The compound acts as a fluorogenic substrate for N-acetyl-β-D-glucosaminidase . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .
Biochemical Pathways
The compound is involved in the lysosomal degradation pathway of glycosaminoglycans. The enzymatic cleavage of this compound by β-hexosaminidases is a part of the normal catabolic pathway of glycosaminoglycans .
Result of Action
The cleavage of this compound by β-hexosaminidases results in the release of 4-methylumbelliferone . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity . This can be particularly useful in diagnosing conditions such as G M2 gangliosidoses, including Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .
Action Environment
The action of this compound is influenced by the pH of the environment. The fluorescence of 4-MU is pH-dependent, with excitation maxima of 320 and 360 nm at low (1.97-6.72) and high pH (7.12-10.3), respectively, and an emission maximum ranging from 445 to 455 nm, increasing as pH decreases .
Biochemical Analysis
Biochemical Properties
4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE is known to interact with β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released . The fluorescence of 4-MU can be used to quantify β-hexosaminidase activity .
Cellular Effects
The product influences cell function by interacting with β-hexosaminidases . It has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses such as Tay-Sachs disease, which is characterized by defects in the α subunit of β-hexosaminidase .
Molecular Mechanism
The molecular mechanism of 4-METHYLUMBELLIFERYL-2-ACETAMIDO-2-DEOXY-6-SULPHATE-beta-D-GLUCOPYRANOSIDE involves its interaction with β-hexosaminidases . Upon enzymatic cleavage by these enzymes, 4-methylumbelliferone (4-ΜU) is released . This process can be used to quantify β-hexosaminidase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt involves multiple steps, starting with the preparation of 4-methylumbelliferone. This compound is then glycosylated with 2-acetamido-2-deoxy-β-D-glucopyranosyl chloride under specific conditions to yield the desired product . The reaction typically requires the use of a base, such as triethylamine, and is carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt primarily undergoes hydrolysis reactions catalyzed by specific enzymes. These reactions result in the cleavage of the glycosidic bond, releasing 4-methylumbelliferone, which is fluorescent .
Common Reagents and Conditions
The hydrolysis reactions typically require the presence of enzymes like N-acetyl-β-D-glucosaminidase or β-hexosaminidase. The reactions are carried out in buffered aqueous solutions at specific pH levels to optimize enzyme activity .
Major Products
The major product formed from these reactions is 4-methylumbelliferone, which exhibits fluorescence and can be easily quantified .
Scientific Research Applications
4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is widely used in scientific research for various applications:
Biochemistry: It serves as a substrate for enzyme assays to measure the activity of N-acetyl-β-D-glucosaminidase and β-hexosaminidase
Medical Research: It is used in diagnostic assays for lysosomal storage diseases, such as Tay-Sachs and Sandhoff diseases
Microbiology: It helps in detecting and quantifying fungal growth by measuring β-N-acetylhexosaminidase activity.
Pharmaceutical Research: It is employed in high-throughput screening assays to identify potential inhibitors of specific enzymes
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl N-acetyl-β-D-glucosaminide: Another fluorogenic substrate used for similar enzyme assays.
4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside: A closely related compound with similar applications.
4-Methylumbelliferyl N-acetyllactosaminide: Used in enzymatic synthesis and assays.
Uniqueness
4-Methylumbelliferyl 2-acetamido-2-deoxy-b-D-glucopyranoside 6-sulphate sodium salt is unique due to its specific structure, which allows it to be a substrate for a broader range of enzymes, including those involved in lysosomal storage diseases . Its high sensitivity and specificity make it a valuable tool in various biochemical and medical research applications .
Properties
IUPAC Name |
sodium;[(2R,3S,4R,5R,6S)-5-acetamido-3,4-dihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO11S.Na/c1-8-5-14(21)29-12-6-10(3-4-11(8)12)28-18-15(19-9(2)20)17(23)16(22)13(30-18)7-27-31(24,25)26;/h3-6,13,15-18,22-23H,7H2,1-2H3,(H,19,20)(H,24,25,26);/q;+1/p-1/t13-,15-,16-,17-,18-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBYZEXXKLRSJR-SZSLDHOESA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COS(=O)(=O)[O-])O)O)NC(=O)C.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20NNaO11S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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